molecular formula C12H14N2O3 B13513728 2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid

2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid

Cat. No.: B13513728
M. Wt: 234.25 g/mol
InChI Key: PDVXIGWCGSGFBE-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 2-oxo-1,3-diazinan-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid typically involves the reaction of 2-methylbenzoic acid with a suitable diazinanone derivative under controlled conditions. One common method involves the use of a coupling reaction between 2-methylbenzoic acid and 2-oxo-1,3-diazinan-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a diazinanone and a methyl group on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-methyl-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C12H14N2O3/c1-8-7-9(3-4-10(8)11(15)16)14-6-2-5-13-12(14)17/h3-4,7H,2,5-6H2,1H3,(H,13,17)(H,15,16)

InChI Key

PDVXIGWCGSGFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCNC2=O)C(=O)O

Origin of Product

United States

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